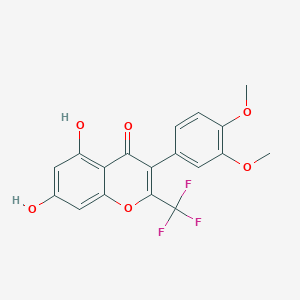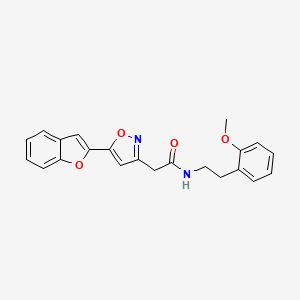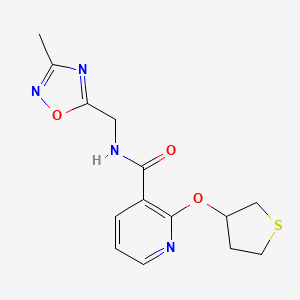
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one, also known as DT-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the family of chromenone compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds like "3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one" are often part of broader families of chemicals such as chromones and coumarins, which have been extensively studied for their chemical synthesis and structural properties. For instance, synthetic protocols for 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance, have been reviewed, highlighting methods like Suzuki coupling reactions and metal-catalyzed cyclizations to synthesize these compounds from simpler precursors (Mazimba, 2016). Such processes are crucial for developing new materials and drugs, demonstrating the versatility and significance of these chemical frameworks in scientific research.
Material Science Applications
In the realm of material science, the derivatives of chromen-4-one have shown promise in the fabrication of organic light-emitting diodes (OLEDs) and thermoelectric materials. BODIPY-based materials, which include the chromen-4-one structure, have been explored for their potential as 'metal-free' infrared emitters in OLEDs, indicating the adaptability of these compounds in advanced electronic applications (Squeo & Pasini, 2020). Additionally, poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, related to the broader family of conductive polymers, have been reviewed for their thermoelectric properties, suggesting that modifications to compounds within this family could lead to significant advancements in energy harvesting technologies (Yue & Xu, 2012).
Environmental Applications
The potential environmental applications of chromen-4-one derivatives are also noteworthy. Research into cleaner production methods for basic chromium sulfate, which may involve similar organic frameworks, indicates the ongoing efforts to reduce the environmental impact of industrial processes through the use of more sustainable chemical reactions and materials (Panda et al., 2016). Such studies exemplify the role of organic chemistry in addressing environmental challenges, including pollution reduction and the development of greener industrial processes.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O6/c1-25-11-4-3-8(5-12(11)26-2)14-16(24)15-10(23)6-9(22)7-13(15)27-17(14)18(19,20)21/h3-7,22-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQFWYQBDDOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)





